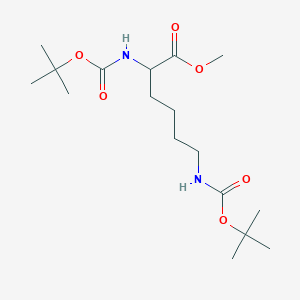

Boc-Lys(Boc)-Ome

CAS No.:

Cat. No.: VC18538005

Molecular Formula: C17H32N2O6

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H32N2O6 |

|---|---|

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | methyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

| Standard InChI | InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22) |

| Standard InChI Key | WLPJOHSPBBUIQG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C |

Introduction

Structural and Functional Characteristics of Boc-Lys(Boc)-OMe

Boc-Lys(Boc)-OMe (CAS 2483-48-9) is a derivative of the amino acid lysine, chemically modified to prevent unwanted side reactions during peptide synthesis. Its structure includes:

-

α-Amino group: Protected by a Boc group.

-

ε-Amino group: Similarly shielded by a Boc group.

-

Carboxyl group: Converted to a methyl ester (OMe) to block reactivity .

The molecular formula is C17H32N2O6, with a molecular weight of 360.4 g/mol . The Boc groups are acid-labile, enabling selective removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA), while the methyl ester is typically cleaved via alkaline hydrolysis or enzymatic methods .

Synthesis Methodologies

Buffer-Mediated Selective Protection

A modern approach (CN112694420A) utilizes a sodium carbonate/bicarbonate buffer (pH 9–11) to selectively deprotonate the α-amino group of lysine methyl ester hydrochloride. Subsequent reaction with Boc anhydride yields Boc-Lys-OMe with high selectivity, bypassing copper usage . Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Na2CO3 concentration | 0.01–0.03 mol/L |

| NaHCO3 concentration | 0.7–0.9 mol/L |

| Boc anhydride ratio | 1.0–1.1:1 (relative to lysine) |

This method achieves >90% yield and reduces environmental hazards .

Boron Trifluoride-Assisted Synthesis

CN105646286A introduces boron trifluoride (BF3) as a chelating agent to protect lysine’s α-amino and carboxyl groups. After ε-Boc protection, the BF3 complex is removed using alkali, followed by Fmoc protection for solid-phase synthesis. This method avoids toxic byproducts and lowers costs by 15% compared to traditional routes .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Boc-Lys(Boc)-OMe serves as a building block for introducing lysine residues with orthogonal protection. The ε-Boc group remains intact during standard Fmoc-based SPPS, allowing post-synthetic modification (e.g., biotinylation or fluorescent labeling) .

Histone Tail Peptide Synthesis

In epigenetic studies, Boc-Lys(Boc)-OMe derivatives facilitate the incorporation of methylated lysine analogs into histone peptides. For example, Fmoc-Lys(Boc)(Me)-OH, a related compound, enables site-specific methylation to study chromatin remodeling .

Drug Development

The compound is pivotal in synthesizing peptide prodrugs. For instance, WO2012175642A1 highlights its use in creating antibiotic conjugates targeting Mycobacterium tuberculosis, improving solubility and targeted delivery .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C17H32N2O6 | |

| Molecular weight | 360.4 g/mol | |

| Melting point | Not reported | |

| Solubility | DMF, DCM, THF | |

| Storage conditions | 2–8°C, desiccated |

The compound is stable under neutral conditions but hydrolyzes in strong acids or bases. The Boc groups are cleaved with TFA, while the methyl ester requires saponification .

Recent Advances and Future Directions

Biomedical Applications

Ongoing research explores Boc-Lys(Boc)-OMe in antibody-drug conjugates (ADCs) and targeted cancer therapies. Its dual protection strategy enhances stability in physiological environments, enabling precise payload delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume